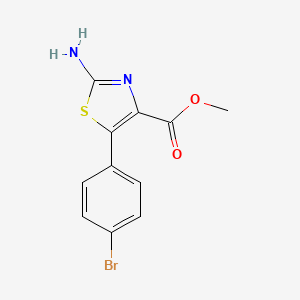

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate

描述

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate (CAS 1072944-52-5) is a heterocyclic organic compound with the molecular formula C₁₁H₉BrN₂O₂S and a molecular weight of 313.17 g/mol . Its structure comprises a thiazole core substituted with a 4-bromophenyl group at position 5, an amino group at position 2, and a methyl ester at position 2.

属性

IUPAC Name |

methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJRSGFNTBHACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674763 | |

| Record name | Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-52-5 | |

| Record name | Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification of p-Bromophenylacetic Acid

- The initial step involves catalytic esterification of p-bromophenylacetic acid to produce methyl p-bromophenylacetate.

- Catalysts such as solid acids supported on metal oxides (e.g., zirconium oxide, silica gel, or diatomaceous earth) are employed to facilitate ester formation under reflux conditions in toluene as a hydrophobic solvent.

| Parameter | Details |

|---|---|

| Catalyst | Sulfate-supported complex on zirconium oxide or silica gel |

| Solvent | Toluene |

| Temperature | Reflux (~110°C) |

| Duration | 5-6 hours |

| Molar Ratio | p-bromophenylacetic acid : catalyst = 1:0.4-0.6 |

- Use of solid acid catalysts simplifies post-reaction separation and allows catalyst recycling, reducing costs and environmental impact.

- Distillation under reduced pressure removes excess methanol, yielding methyl p-bromophenylacetate with high purity.

Formation of the Thiazole Ring via Cyclization

- The key step involves cyclization of methyl p-bromophenylacetate with thiourea or analogous sulfur donors.

- The Darzens reaction between methyl dichloroacetate and the appropriate aldehyde (phenylacetaldehyde) generates α-chloro glycidic ester intermediates, which then react with thiourea to form the thiazole core.

| Parameter | Details |

|---|---|

| Starting materials | Methyl dichloroacetate, aldehyde (e.g., phenylacetaldehyde) |

| Reagents | NaOMe (sodium methoxide), thiourea |

| Solvent | Anhydrous ether and methanol |

| Temperature | 0°C during initial stages, then room temperature |

| Reaction Time | 1-2 hours for ester formation, subsequent hydrolysis and cyclization for 15-17 hours |

- The methyl ester thiazoles (e.g., methyl 2-amino-5-phenylthiazole-4-carboxylate) are obtained as pale yellow powders with melting points around 218°C.

- Hydrolysis of esters yields free carboxylic acids, facilitating further derivatization.

- Hydrolyzed derivatives exhibit enhanced binding affinity due to free acid functionalities, as confirmed by structure-activity relationship studies.

Final Chlorination to Obtain the Dichloropyrimidine

- The cyclized intermediate undergoes chlorination with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

| Parameter | Details |

|---|---|

| Reagents | POCl₃ or SOCl₂ |

| Temperature | 80-120°C |

| Duration | 4-6 hours |

- The chlorination is performed post-cyclization to ensure selective substitution.

- The process yields Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate with high purity, suitable for further pharmaceutical applications.

Post-Synthesis Purification and Characterization

- The crude product is purified via column chromatography or recrystallization.

- Characterization includes melting point determination, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Esterification | p-bromophenylacetic acid, solid acid catalyst | Reflux in toluene | Ester formation |

| 2 | Cyclization | Methyl dichloroacetate, aldehyde, NaOMe, thiourea | 0°C to room temp | Thiazole ring formation |

| 3 | Hydrolysis | NaOH, HCl | 50-60°C | Carboxylic acid generation |

| 4 | Bromination | Bromine or NBS | Room temp to 80°C | Bromophenyl substitution |

| 5 | Chlorination | POCl₃ or SOCl₂ | 80-120°C | Pyrimidine ring chlorination |

Research Findings and Innovations

- The use of solid acid catalysts in esterification enhances sustainability and cost-efficiency.

- One-pot cyclization strategies reduce operational complexity and improve yields.

- Selective halogenation techniques preserve functional group integrity, crucial for subsequent derivatization.

- The integration of these methods results in high-purity compounds suitable for pharmaceutical development.

科学研究应用

Anticancer Activity

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate has demonstrated significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against HepG-2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The apoptotic mechanism is associated with the upregulation of pro-apoptotic markers such as p53 and caspase-3 cleavage, as confirmed through Western blot analyses.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties:

- Inhibition Studies : It has been effective against various bacterial strains, including drug-resistant pathogens. Its halogenated structure enhances interaction with microbial targets .

- Structure-Activity Relationship (SAR) : Studies suggest that the presence of the bromine atom on the phenyl ring is crucial for its antimicrobial potency, particularly against Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

A study by Evren et al. (2019) synthesized novel thiazole derivatives, including this compound, and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated strong selectivity and potential for further development as anticancer agents.

Case Study 2: Antimicrobial Development

Another investigation focused on the compound's ability to combat drug-resistant bacterial strains. The study highlighted structural modifications that enhanced activity against resistant pathogens, making it a candidate for new antimicrobial agents .

Data Tables

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Anticancer | HepG-2 | Significant cytotoxicity |

| MCF7 | Effective inhibition of cell proliferation | |

| Antimicrobial | Various bacterial strains | Effective against drug-resistant strains |

生物活性

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that has gained attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis routes, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

- IUPAC Name : Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate

- Molecular Formula : C₁₁H₉BrN₂O₂S

- Molecular Weight : 313.17 g/mol

- CAS Number : 1072944-52-5

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). The results indicated significant cytotoxicity, with IC₅₀ values suggesting effective inhibition of cell proliferation .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage observed in Western blot analyses .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Inhibition Studies : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its halogenated structure is believed to enhance its interaction with microbial targets .

- Structure-Activity Relationship (SAR) : SAR studies indicate that the presence of bromine on the phenyl ring significantly contributes to its antimicrobial potency, with para-substituted phenyl groups being particularly effective .

Case Study 1: Antitumor Efficacy

In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. This compound derivatives demonstrated strong selectivity against both cell lines, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Development

A recent investigation into halogenated antimicrobial agents highlighted this compound's ability to combat drug-resistant bacterial strains. The study emphasized the importance of structural modifications for enhancing activity against resistant pathogens .

Data Tables

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

Methyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate (CAS 127918-92-7)

- Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.

- Impact : Chlorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic interactions. In M. tuberculosis studies, chlorine-substituted analogs exhibit comparable whole-cell activity but lower enzyme (mtFabH) inhibition compared to brominated derivatives .

- Molecular Weight : 269.72 g/mol (vs. 313.17 g/mol for the bromo analog), influencing solubility and pharmacokinetics .

Methyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate (CAS 127918-93-8)

- Structural Difference : Fluorine replaces bromine, and substitution occurs at the meta position.

- Impact : Fluorine’s strong electronegativity enhances dipole interactions but reduces lipophilicity. Meta substitution may disrupt planar binding to enzyme active sites, reducing potency compared to para-substituted analogs .

Positional Isomers on the Thiazole Ring

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (CAS 1065074-65-8)

- Structural Difference : The phenyl group shifts from position 5 to 4 on the thiazole ring.

- Impact : Altered spatial arrangement reduces steric compatibility with hydrophobic enzyme pockets. For example, in M. tuberculosis assays, positional isomers often show diminished activity compared to the 5-substituted parent compound .

Methyl 2-amino-5-bromothiazole-4-carboxylate (CAS 850429-60-6)

- Structural Difference : Lacks the phenyl group; bromine is directly attached to the thiazole.

- Impact: Absence of aromatic π-π stacking reduces binding affinity to targets like mtFabH.

Functional Group Modifications

Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate

- Structural Difference : Addition of a bromoacetamido group at position 2.

- Impact : Enhanced enzyme inhibition (IC₅₀ = 0.95–0.05 mg/ml for mtFabH) but poor cell permeability, rendering it inactive against whole-cell M. tuberculosis .

Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate (CAS 1086375-61-2)

Table: Key Comparative Data

| Compound (CAS) | Substituent | Molecular Weight (g/mol) | Bioactivity Highlights |

|---|---|---|---|

| 1072944-52-5 (Target) | 5-(4-Bromophenyl) | 313.17 | Antimicrobial lead; balanced lipophilicity |

| 127918-92-7 | 5-(4-Chlorophenyl) | 269.72 | Moderate enzyme inhibition; lower potency |

| 850429-60-6 | 5-Bromo (no phenyl) | 249.10 | Minimal whole-cell activity |

| 127918-93-8 | 5-(3-Fluorophenyl) | 252.26 | Improved solubility; reduced binding |

| 1086375-61-2 | 5-(Trifluoromethyl) | 254.20 | High metabolic stability; low specificity |

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Methyl esters (e.g., target compound) may act as prodrugs, hydrolyzing in vivo to active carboxylic acids, unlike amide derivatives .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzaldehydes with thiourea derivatives under acidic or basic conditions. For example, refluxing 4-bromobenzaldehyde derivatives with ethyl 2-aminothiazole-4-carboxylate in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity . Optimization includes adjusting stoichiometry (1:1 molar ratio) and using inert atmospheres to minimize side reactions.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Key techniques include:

- NMR : and NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ester group (δ 3.7–4.1 ppm for methoxy protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 313.17 (M+H) .

Q. What physicochemical properties of this compound are critical for evaluating its drug-likeness?

- Methodological Answer : Key parameters include:

- Topological Polar Surface Area (TPSA) : 93.45 Ų (predicts membrane permeability) .

- Log S : -4.04 (moderate solubility; ideal for oral bioavailability) .

- CYP Inhibition : Inhibits CYP1A2, CYP2C19, and CYP2D6, necessitating metabolic stability assays .

- Lipinski’s Rule Compliance : Molecular weight (313.17 g/mol), H-bond donors/acceptors (1/3) align with drug-like criteria .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is used for structure determination. Key steps:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 296 K, θ range 2.5–25.0° .

- Refinement : SHELXL refines anisotropic displacement parameters; residual factors (R < 0.05) ensure accuracy. Challenges include handling bromine’s high electron density and minimizing twinning artifacts .

Q. How can researchers address contradictions in reported CYP450 inhibition data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., microsomal vs. recombinant enzymes). Standardized protocols include:

- Fluorometric Assays : Use CYP-specific substrates (e.g., 7-ethoxyresorufin for CYP1A2) with LC-MS validation .

- IC Determination : Compare results across cell lines (e.g., human hepatocytes vs. HEK293-expressed CYPs) .

Q. What strategies enhance the bioactivity of thiazole derivatives like this compound?

- Methodological Answer : Structural modifications include:

- Substitution : Introducing electron-withdrawing groups (e.g., -NO) at the 4-bromophenyl position to improve antimicrobial activity .

- Hybridization : Conjugating with triazole or pyrazole moieties to target multiple enzymes (e.g., COX-2 or kinase inhibitors) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。